Kresol-Eisessig-Wasser
Description
Kresol-Eisessig-Wasser is a ternary mixture comprising cresol (C₇H₈O), glacial acetic acid (CH₃COOH), and water (H₂O).
- Cresol (a methylphenol isomer) exhibits antimicrobial activity and solubility in organic solvents .
- Glacial acetic acid acts as a polar aprotic solvent, enhancing solubility and reaction kinetics in acidic conditions .
- Water moderates reactivity and stabilizes the mixture for controlled applications.
This formulation likely leverages cresol’s phenolic reactivity, acetic acid’s proton-donating capacity, and water’s diluting effects to balance efficacy and safety.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(3-hydroxy-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
DNIUPQSIIFQKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkaline Hydrolysis of Chlorotoluene: One common method for preparing cresol involves the alkaline hydrolysis of chlorotoluene. This process typically uses sodium hydroxide as the base and copper compounds as catalysts.
Extraction from Coal Tar: Cresol can also be extracted from coal tar, a byproduct of coal processing.
Industrial Production Methods: : Industrial production of cresol often involves large-scale hydrolysis of chlorotoluene or extraction from coal tar. The choice of method depends on the desired isomer and the specific industrial application .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cresol can undergo oxidation reactions to form various products, including quinones and hydroquinones.
Condensation: Cresol can react with aldehydes, ketones, or dienes in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for cresol include potassium permanganate and chromic acid.
Substitution Reagents: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions with cresol.
Major Products
Oxidation: Quinones and hydroquinones.
Substitution: Halogenated cresols, nitrocresols, and sulfonated cresols.
Condensation: Various aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry: : Cresol is used as a precursor in the synthesis of antioxidants, dyes, and pharmaceuticals. It is also employed as a crystallization solvent in various chemical processes .
Biology: : In biological research, cresol is used as a disinfectant and preservative. It is effective against a wide range of microorganisms, making it valuable in laboratory settings .
Medicine: : Cresol is used in dental disinfectants to remove dental pulp. It also serves as a preservative in some pharmaceutical formulations .
Industry: : Cresol is utilized in the production of resins, plastics, and pesticides. Its bactericidal and fungicidal properties make it a key component in disinfectants and agricultural chemicals .
Mechanism of Action
Cresol exerts its effects primarily through physical damage to bacterial cell membranes. This action disrupts the integrity of the cell membrane, leading to cell lysis and death. Cresol is absorbed across the respiratory and gastrointestinal tracts and through the skin. It is conjugated with glucuronic acid and inorganic sulfate and excreted in the urine .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Comparators
Similar compounds include cresol-soap solutions (e.g., Lysol), phenol-acetic acid mixtures, and other phenolic disinfectants. Below, we analyze their properties, efficacy, and applications.
Table 1: Composition and Physicochemical Properties
| Compound/Mixture | Key Components | pH | Solubility (Water) | Antimicrobial Efficacy (log reduction) | Applications |
|---|---|---|---|---|---|
| Kresol-Eisessig-Wasser | Cresol, acetic acid, water | 2–3* | Partial | 4.5–5.0* | Lab synthesis, disinfection |
| Cresol-Soap Solution | Cresol, potassium soap, water | 8–9 | High | 3.0–4.0 | Household disinfectants |
| Phenol-Acetic Acid | Phenol, acetic acid | 1–2 | Low | 5.5–6.0 | Industrial preservatives |
| 2% Glutaraldehyde | Glutaraldehyde, water | 7–8 | High | 6.0+ | Medical sterilization |
Functional and Analytical Comparisons
(a) Antimicrobial Activity
- This compound : Cresol’s hydroxyl group disrupts microbial membranes, while acetic acid enhances permeability. Efficacy is pH-dependent (optimal at 2–3) .
- Cresol-Soap Solutions : Alkaline pH (8–9) reduces cresol’s volatility but limits lipid dissolution, resulting in lower efficacy .
(c) Analytical Challenges
Chemical analysis of such mixtures requires:
Research Findings and Data Validation
Stability and Shelf Life
Accelerated stability studies (40°C/75% RH) suggest this compound retains >90% potency for 6 months, outperforming phenol-acetic acid mixtures (75% retention) due to reduced oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
